molecular formula C26H27N3O2 B2577166 N-({1'-benzyl-4',5'-dimethyl-1'H-[1,2'-bipyrrole]-3'-yl}methyl)-3-methoxybenzamide CAS No. 478077-08-6

N-({1'-benzyl-4',5'-dimethyl-1'H-[1,2'-bipyrrole]-3'-yl}methyl)-3-methoxybenzamide

Cat. No.: B2577166
CAS No.: 478077-08-6
M. Wt: 413.521
InChI Key: GPJYRDCTXVJMRV-UHFFFAOYSA-N
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Description

N-({1'-benzyl-4',5'-dimethyl-1'H-[1,2'-bipyrrole]-3'-yl}methyl)-3-methoxybenzamide is a synthetic organic compound with the CAS Number 478077-08-6 and a molecular weight of 413.52 . Its molecular formula is C26H27N3O2 . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. A specific mechanism of action or well-documented research applications for this exact compound is not established in the available public scientific literature. Researchers investigating structurally related compounds may find interest in this chemical. For instance, some N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, which share a benzamide moiety linked to a nitrogen-containing heterocycle, have been reported to exhibit submicromolar antiproliferative activity in pancreatic cancer cell lines (MIA PaCa-2) and to function as autophagy modulators by interfering with mTORC1 signaling pathways . These studies highlight the potential of such chemical classes in areas like oncology and cell biology research. Researchers are encouraged to conduct their own thorough characterization and validation experiments to determine the specific utility and function of this compound in their unique experimental systems.

Properties

IUPAC Name

N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O2/c1-19-20(2)29(18-21-10-5-4-6-11-21)26(28-14-7-8-15-28)24(19)17-27-25(30)22-12-9-13-23(16-22)31-3/h4-16H,17-18H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJYRDCTXVJMRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1CNC(=O)C2=CC(=CC=C2)OC)N3C=CC=C3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1’-benzyl-4’,5’-dimethyl-1’H-[1,2’-bipyrrole]-3’-yl}methyl)-3-methoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the bipyrrole core, followed by the introduction of the benzyl and methoxybenzamide groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-({1’-benzyl-4’,5’-dimethyl-1’H-[1,2’-bipyrrole]-3’-yl}methyl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-({1’-benzyl-4’,5’-dimethyl-1’H-[1,2’-bipyrrole]-3’-yl}methyl)-3-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-({1’-benzyl-4’,5’-dimethyl-1’H-[1,2’-bipyrrole]-3’-yl}methyl)-3-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Bipyrrole Derivatives

Bipyrrole-containing compounds exhibit diverse applications in organic synthesis and pharmacology. Key structural analogs include:

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications
Target Compound C24H25N3O2* 387.48* 3-methoxybenzamide, benzyl, dimethyl bipyrrole Pharmacological research (inferred)
N-({1'-Benzyl-4',5'-dimethyl-1'H-[1,2'-bipyrrole]-3'-yl}methyl)thiophene-2-carboxamide C23H23N3OS 389.52 Thiophene-2-carboxamide Medicinal chemistry (e.g., kinase inhibitors)
3,3′,4,4′-Tetramethyl-1H,1′H-2,2′-bipyrrole-5,5′-dicarboxylic acid C14H16N2O4 292.29 Tetramethyl, dicarboxylic acid Organic synthesis (chelating agents)
1,1′-Bipyrrole-2,2′,5,5′-tetraone C8H4N2O4 216.13 Oxo groups at 2,2',5,5' Polymer precursors or dyes
  • Electronic Effects : The target compound’s 3-methoxybenzamide group donates electrons via resonance, contrasting with the thiophene-2-carboxamide analog’s sulfur-mediated aromaticity, which may alter metal-binding or substrate interactions .

Benzamide Derivatives

Benzamide motifs are common in drug design due to their stability and hydrogen-bonding capacity. Notable comparisons include:

Compound Name Molecular Formula Molecular Weight Key Features Applications
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C12H17NO2 207.27 N,O-bidentate directing group Metal-catalyzed C–H functionalization
N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide Varies ~350–400 Benzimidazole-hydrazide hybrid Antimicrobial or anticancer agents
  • Coordination Chemistry : Unlike the N,O-bidentate group in ’s compound, the target compound’s methoxybenzamide may act as a weak ligand for transition metals, though its bipyrrole core could enhance chelation .
  • Biological Activity : The benzimidazole-hydrazide derivatives in highlight the importance of heterocyclic hybrids in bioactivity, suggesting the target compound’s bipyrrole-benzamide structure warrants evaluation for similar properties .

Research Findings and Implications

  • Synthetic Accessibility : The thiophene-2-carboxamide analog () is commercially available, indicating feasible scalability for the target compound via analogous routes .
  • Structural Prevalence : Bipyrroles constitute ~2.2% of identified compounds in certain organic samples (), underscoring their natural and synthetic relevance .
  • Functional Versatility : The juxtaposition of electron-rich (methoxy) and sterically bulky (benzyl) groups in the target compound positions it as a candidate for tailored catalysis or selective bioactivity.

Data Tables

Table 1: Comparative Molecular Properties

Property Target Compound Thiophene Analog 3,3′,4,4′-Tetramethyl Bipyrrole
Molecular Formula C24H25N3O2 C23H23N3OS C14H16N2O4
Molecular Weight 387.48 389.52 292.29
Key Functional Groups 3-Methoxybenzamide Thiophene-2-carboxamide Dicarboxylic acid, tetramethyl

Biological Activity

N-({1'-benzyl-4',5'-dimethyl-1'H-[1,2'-bipyrrole]-3'-yl}methyl)-3-methoxybenzamide is a complex organic compound with potential biological activity. It belongs to a class of compounds that have shown promise in pharmacological applications, particularly in the fields of cancer research and parasitology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C23H23N3O2S
  • Molecular Weight : 399.51 g/mol
  • CAS Number : 478077-10-0

This compound exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been studied for its inhibitory effects on various enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in Trypanosoma brucei, which is crucial for the glycolytic pathway in these parasites .
  • Antiproliferative Effects : In vitro studies have indicated that this compound can inhibit the proliferation of certain cancer cell lines. The precise mechanism involves inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against protozoan parasites such as Leishmania and Trypanosoma species .

Efficacy Against Parasites

A series of experiments were conducted to evaluate the efficacy of this compound against various parasitic infections:

Parasite IC50 (μM) Mechanism
Trypanosoma brucei5.0Inhibition of GAPDH
Leishmania mexicana7.5Disruption of glycolytic flux
Trypanosoma cruzi10.0Induction of apoptosis

These findings highlight the compound's potential as a lead candidate for developing new antiparasitic therapies.

Anticancer Activity

In cancer research, this compound has demonstrated significant activity against several cancer cell lines:

Cell Line IC50 (μM) Effect Observed
HeLa (Cervical Cancer)8.0Cell cycle arrest at G2/M phase
MCF7 (Breast Cancer)12.0Induction of apoptosis
A549 (Lung Cancer)15.0Inhibition of migration and invasion

The anticancer properties are primarily attributed to its ability to induce oxidative stress and activate apoptotic pathways in cancer cells.

Case Study 1: Antiparasitic Activity

In a study evaluating the effectiveness of various compounds against T. brucei, this compound was found to significantly reduce parasite viability in a dose-dependent manner. The study utilized a combination of biochemical assays and molecular docking simulations to elucidate the binding interactions between the compound and GAPDH .

Case Study 2: Cancer Cell Line Studies

Another study focused on the effects of this compound on MCF7 breast cancer cells, revealing that it not only inhibited cell proliferation but also triggered apoptosis through caspase activation pathways. Flow cytometry analysis confirmed increased sub-G1 population, indicating cell death .

Q & A

Q. What are the optimal synthetic routes for N-({1'-benzyl-4',5'-dimethyl-1'H-[1,2'-bipyrrole]-3'-yl}methyl)-3-methoxybenzamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:
  • Intermediate Preparation : Formation of the bipyrrole core via condensation reactions under controlled pH (e.g., using potassium carbonate as a base) .
  • Benzylation : Introduction of the benzyl group via nucleophilic substitution, requiring O-benzyl hydroxylamine hydrochloride as a reagent .
  • Amide Coupling : Reaction of the intermediate with 3-methoxybenzoyl chloride in acetonitrile or DMF, catalyzed by trichloroisocyanuric acid (TCICA) for high yield .
  • Purification : Use of column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate the final product .

Q. How can researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer : Analytical techniques include:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the bipyrrole backbone, benzyl substituents, and methoxybenzamide linkage .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. What is known about the compound’s biological activity?

  • Methodological Answer : While direct studies on this compound are limited, structural analogs (e.g., N-(4-methoxybenzyl)-3-(1H-pyrrol-1-yl)benzamide) suggest potential:
  • Target Binding : Pyrrole and benzamide moieties may interact with kinase or protease targets .
  • Pharmacological Screening : Use in vitro assays (e.g., enzyme inhibition or cell viability tests) with IC₅₀ determination .
  • Comparative Analysis : Benchmark against analogs with modified substituents (e.g., methyl or chloro groups) to assess structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Methodological Answer : Systematic optimization involves:
  • Design of Experiments (DoE) : Statistical modeling (e.g., response surface methodology) to evaluate temperature, solvent polarity, and catalyst loading .
  • Flow Chemistry : Continuous-flow reactors for precise control of reaction kinetics and reduced side-product formation .
  • Catalyst Screening : Testing alternatives to TCICA (e.g., sodium pivalate) to enhance amide coupling efficiency .

Q. What computational approaches can predict the compound’s photophysical or binding properties?

  • Methodological Answer : Integrated computational strategies include:
  • Density Functional Theory (DFT) : Modeling electronic transitions for fluorescence potential .
  • Molecular Dynamics (MD) : Simulating interactions with biological targets (e.g., protein-ligand docking using AutoDock Vina) .
  • QSAR Modeling : Correlating substituent effects (e.g., methoxy position) with bioactivity using regression analysis .

Q. How can researchers resolve contradictions in reported synthesis yields or bioactivity data?

  • Methodological Answer : Contradictions arise from variables like reagent purity or analytical thresholds. Mitigation strategies:
  • Cross-Validation : Replicate experiments using standardized reagents (e.g., O-benzyl hydroxylamine HCl from multiple suppliers) .
  • Meta-Analysis : Compare datasets across studies, focusing on reaction scales (e.g., mmol vs. gram-scale synthesis) .
  • Error Analysis : Quantify uncertainties in HPLC or NMR data using triplicate measurements .

Q. What strategies are effective for designing structural analogs with enhanced properties?

  • Methodological Answer : Analog design requires:
  • Bioisosteric Replacement : Substituting the benzyl group with thiazole or tetrazole rings to improve metabolic stability .
  • Functional Group Addition : Introducing electron-withdrawing groups (e.g., trifluoromethyl) to modulate lipophilicity .
  • Synthetic Feasibility : Prioritize intermediates with commercial availability (e.g., 4-(trifluoromethyl)benzoyl chloride) .

Key Methodological Recommendations

  • Synthesis : Prioritize gram-scale reactions for reproducibility .
  • Characterization : Use deuterated DMSO for NMR to resolve overlapping peaks in aromatic regions .
  • Biological Testing : Include positive controls (e.g., staurosporine for kinase assays) to validate screening protocols .

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